molecular formula C8H6Cl2O2 B1345115 Methyl 2,4-dichlorobenzoate CAS No. 35112-28-8

Methyl 2,4-dichlorobenzoate

Cat. No. B1345115
Key on ui cas rn: 35112-28-8
M. Wt: 205.03 g/mol
InChI Key: VCRWILYAWSRHBN-UHFFFAOYSA-N
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Patent
US04727075

Procedure details

61.8 g (0.3 mole) of methyl 2,4-dichlorobenzoate and 52.2 g (0.33 mole) of 5-bromopyrimidine are dissolved in a mixture of 400 ml of tetrahydrofuran and 200 ml of diethyl ether. After the addition of 30 g of molecular sieve, the reaction mixture is stirred for 1/2 hour at room temperature and then cooled to about -120° C. 187.2 ml (0.3 mole) of butyl lithium as a 1.6 molar solution in hexane are added dropwise at this temperature. The reaction mixture is then stirred for 11/2 hours in the temperature range from -100° to -130° C. Subsequently, while allowing the temperature to increase to room temperature, stirring is continued until the reaction is complete. 300 ml of 10% ammonium chloride solution are then added dropwise, and the reaction mixture is extracted three times with ethyl acetate. The organic solution is dried over sodium sulfate and then filtered, and the filtrate is concentrated. The resultant crude product is then purified through a flash column packed with silica gel (eluant: a 3:1 mixture of petroleum ether and ethyl acetate), affording 45 g (59.3% of theory) of the title compound with a melting point of 75°-78° C.
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
187.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.Br[C:14]1[CH:15]=[N:16][CH:17]=[N:18][CH:19]=1.C([Li])CCC.[Cl-].[NH4+]>O1CCCC1.C(OCC)C.CCCCCC>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4]([C:14]1[CH:15]=[N:16][CH:17]=[N:18][CH:19]=1)=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
61.8 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)Cl
Name
Quantity
52.2 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
187.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 1/2 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition of 30 g of molecular sieve
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about -120° C
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for 11/2 hours in the temperature range from -100° to -130° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to increase to room temperature
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resultant crude product is then purified through a flash column
ADDITION
Type
ADDITION
Details
a 3:1 mixture of petroleum ether and ethyl acetate),

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C(=O)C=2C=NC=NC2)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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